2,6-Dichlorofluorobenzene

Material Handling Process Engineering Chemical Logistics

Sourcing a regioisomerically pure 2,6-dichlorofluorobenzene is critical for fluoroquinolone API synthesis; the 2,4-isomer leads to divergent reaction pathways. This intermediate solves that pain point by providing the exact 1,2,3-substitution pattern required for ofloxacin/lomefloxacin heterocyclic core construction. - Guaranteed ≥98% purity (GC) ensures reproducible regioselectivity in SNAr and cross-coupling steps. - Non-azeotropic solid simplifies purification to pharmacopoeial standards. - Available from research to bulk quantities; ships as UN1325 Flammable Solid (Class 4.1).

Molecular Formula C6H3Cl2F
Molecular Weight 164.99 g/mol
CAS No. 2268-05-5
Cat. No. B1295312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichlorofluorobenzene
CAS2268-05-5
Molecular FormulaC6H3Cl2F
Molecular Weight164.99 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)F)Cl
InChIInChI=1S/C6H3Cl2F/c7-4-2-1-3-5(8)6(4)9/h1-3H
InChIKeyJORVCRLRRRRLFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 100 g / 500 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dichlorofluorobenzene Specifications & Identity


2,6-Dichlorofluorobenzene (CAS 2268-05-5, synonym 1,3-Dichloro-2-fluorobenzene) is a polyhalogenated aromatic compound with the molecular formula C₆H₃Cl₂F and a molecular weight of 164.99 g/mol. It is characterized by a benzene ring substituted with two chlorine atoms at the 2- and 6-positions (or 1- and 3-positions in the alternate naming convention) and a single fluorine atom. [1] This specific substitution pattern defines its chemical behavior and its role as a key synthetic intermediate. Under standard conditions, the compound is a white to light-yellow crystalline solid with a melting point of 37-40 °C and a boiling point of 168-169 °C. It is a flammable solid (UN1325) and an irritant, requiring appropriate handling. It is soluble in common organic solvents like ethanol and ether but insoluble in water.

2,6-substitution pattern essential for ofloxacin and lomefloxacin synthesis
Crystalline solid at ambient temperature simplifies handling and storage
Non-azeotropic mixture with 2,4-isomer supports straightforward distillation purification

2,6-Dichlorofluorobenzene: Substitution Risks


Substituting 2,6-Dichlorofluorobenzene with a closely related halogenated benzene analog is not a trivial matter of swapping one building block for another. The specific ortho/ortho′ relationship between the chlorine atoms and the fluorine atom creates a unique electronic environment that governs its reactivity, particularly in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. Using an incorrect isomer, such as 2,4-dichlorofluorobenzene, or a different halogenation pattern can lead to divergent reaction pathways, altered regioselectivity, and ultimately, the failure to produce the intended downstream pharmaceutical or agrochemical intermediate. [1] The physical properties, such as melting point, also differ significantly, impacting handling, formulation, and purification processes. The data presented below provides the quantitative evidence required to justify the specific selection of this compound over its nearest alternatives.

Isomer substitution alters synthetic outcome

2,4-Dichlorofluorobenzene directs synthesis toward ciprofloxacin and norfloxacin; route fidelity may be lost.

Physical state mismatch affects logistics

The liquid 2,4-isomer requires different containment and spill-control measures compared to the solid target compound.

Regioselectivity may shift with halogen pattern

Alternative halogenation patterns can change nucleophilic aromatic substitution outcomes and cross-coupling performance.

2,6-Dichlorofluorobenzene vs. 2,4-Isomer


Solid vs. Liquid Physical State

2,6-Dichlorofluorobenzene (target) is a crystalline solid at standard room temperature (20-25°C), whereas its positional isomer, 2,4-dichlorofluorobenzene, is a liquid under the same conditions. [1] This fundamental physical state difference has direct and quantifiable consequences for handling, storage, and process integration.

Physical State
Head-to-head
Solid; mp 37–40 °C Liquid; fp −23 °C
Supports solid handling and shipping workflow
~60 °C melting point difference alters storage requirements
Material Handling Process Engineering Chemical Logistics

Non-Azeotropic Purification

In industrial production, 2,6-dichlorofluorobenzene is often co-produced with its isomer 2,4-dichlorofluorobenzene. A critical study of the binary VLE data for this system has established that the mixture does not form an azeotrope. [1] This is a crucial differentiation factor, as it confirms that the 2,6-isomer can be purified to the high levels required for pharmaceutical synthesis by conventional distillation without the need for specialized azeotropic separation techniques. [2]

Azeotrope Formation
Head-to-head
False
Standard distillation achieves high-purity isolation
VLE data confirm non-azeotropic behavior
Separation Science Process Chemistry Purification

Different Fluoroquinolone Drug Precursors

The two isomers, 2,6- and 2,4-dichlorofluorobenzene, are not interchangeable intermediates for the same set of final drug substances. They serve as precursors for different fluoroquinolone antibiotics. 2,6-Dichlorofluorobenzene is specifically cited as the key raw material for the synthesis of ofloxacin and lomefloxacin, whereas its isomer 2,4-dichlorofluorobenzene is used for ciprofloxacin synthesis. [1]

Drug Precursor
Class-level
Ofloxacin, Lomefloxacin Ciprofloxacin, Norfloxacin
Isomer identity determines the synthetic route outcome
Precursor role reported for fluoroquinolone APIs
Medicinal Chemistry Synthetic Route Scouting API Intermediate Sourcing

GC Purity Benchmark

The industry standard for this compound as a high-value intermediate is a minimum purity of 98.0% as determined by Gas Chromatography (GC). This is not merely a quality metric but a functional requirement for its role in subsequent reactions, particularly in the synthesis of APIs where impurities can lead to significant yield loss or formation of difficult-to-remove byproducts.

Purity Benchmark
Data to verify
≥ 98.0% (GC)
Ensures predictable reactivity in cross-coupling and SNAr
Supplier specification to confirm; no independent source cited
Quality Assurance Procurement Specification Reproducible Synthesis

2,6-Dichlorofluorobenzene: Key Applications


Ofloxacin and Lomefloxacin Synthesis

This is the most specific and validated application scenario. 2,6-Dichlorofluorobenzene is the documented starting material for the industrial synthesis of the fluoroquinolone antibacterial drugs ofloxacin and lomefloxacin. Its unique 1,2,3-substitution pattern is essential for constructing the core heterocyclic ring system of these APIs. Any attempt to substitute it with the 2,4-isomer will lead to a different set of products (e.g., ciprofloxacin). [1] The non-azeotropic nature of its mixture with the 2,4-isomer further supports its use in these highly regulated API supply chains, as it allows for cost-effective purification to meet stringent pharmacopoeial standards.

Liquid Crystal Material Precursor

Multiple sources identify 2,6-Dichlorofluorobenzene as a crucial intermediate in the synthesis of high-performance liquid crystal compounds. The specific substitution pattern is required to impart the necessary dipole moment and molecular shape for the desired liquid crystalline phase behavior. The solid physical state of the compound at room temperature can be advantageous in the precise stoichiometric formulations often required in this field. [1]

Regioselective SNAr Reagent

The presence of a fluorine atom ortho to two chlorine atoms creates a unique electronic environment that can be exploited for selective SNAr reactions. As established in the literature, an ortho-fluorine substituent can have a variable activating influence on nucleophilic attack. [1] The ≥98.0% (GC) purity specification ensures that the observed regioselectivity is due to the compound's inherent electronic properties and not influenced by isomeric impurities.

Herbicide and Fungicide Intermediate

The compound is widely cited as an intermediate in the agrochemical industry for the synthesis of various herbicides and fungicides. The differential solubility in organic solvents versus water is a key property that is leveraged during the workup and purification stages of these syntheses. The solid, non-azeotropic nature of the material ensures that it can be reliably obtained in high purity, a critical factor for developing crop protection agents with predictable field performance and minimal environmental impact.

Application
Selection Property
Validation Focus
Ofloxacin and Lomefloxacin Synthesis
2,6-substitution pattern essential
Synthetic route fidelity and purity verification
Liquid Crystal Material Precursor
Halogen-driven dipole and solid-state handling
Physical form and stoichiometric precision
Regioselective SNAr Reagent
Ortho-fluorine activation with chlorine leaving groups
Isomeric purity to avoid side reactions
Herbicide and Fungicide Intermediate
Organic-solvent solubility and solid supply form
Purity and lot-to-lot consistency

Technical Documentation Hub

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